molecular formula C18H14Cl2N2O3 B2578434 1-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 898438-10-3

1-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2578434
CAS No.: 898438-10-3
M. Wt: 377.22
InChI Key: KBEIHFVWZLUOGP-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrazine ring substituted with chlorinated phenyl groups and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-methoxybenzaldehyde with 2-chlorobenzylamine, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as acetonitrile and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using reagents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include quinones, alcohol derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2-methoxyphenyl)-3-(5-chloro-2-methylphenyl)urea
  • 1-(5-chloro-2-methylphenyl)-3-(2-chlorophenyl)urea

Uniqueness

Compared to similar compounds, 1-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione stands out due to its unique tetrahydropyrazine ring structure, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c1-25-16-7-6-13(19)10-15(16)22-9-8-21(17(23)18(22)24)11-12-4-2-3-5-14(12)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEIHFVWZLUOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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